molecular formula C₂₇H₂₄N₆O₅ B1145703 N,N'-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea CAS No. 284670-98-0

N,N'-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea

Cat. No.: B1145703
CAS No.: 284670-98-0
M. Wt: 512.52
InChI Key:
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Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given its structural similarity to bioactive molecules. Additionally, the development of robust methods for the selective introduction of multiple functional groups into the pyridine scaffold could expand the utility of this compound in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide N-methyltransferase (NNMT), which is involved in the methylation of nicotinamide, a form of vitamin B3 . This interaction suggests that N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide may influence metabolic pathways related to vitamin B3 clearance and regulation.

Cellular Effects

N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with NNMT can lead to changes in protein acetylation and histone methylation, thereby affecting gene expression . Additionally, it may impact cellular metabolism by altering the levels of metabolites involved in the methylation cycle.

Molecular Mechanism

The molecular mechanism of N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to NNMT and inhibits its activity, leading to a decrease in the methylation of nicotinamide . This inhibition can result in the accumulation of nicotinamide and its related metabolites, which may have downstream effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide vary with different dosages in animal models. At low doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been noted, where certain dosages result in significant changes in cellular and metabolic functions, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as NNMT, which plays a role in the methylation of nicotinamide . This interaction can affect metabolic flux and the levels of metabolites involved in the methylation cycle, potentially influencing various physiological processes.

Transport and Distribution

The transport and distribution of N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with transporters that facilitate its movement across cellular membranes . Additionally, binding proteins may influence its localization and accumulation within specific cellular compartments.

Subcellular Localization

N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide exhibits specific subcellular localization patterns. It has been observed to localize within the cytoplasm and nucleus, where it can exert its effects on gene expression and metabolic processes . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea typically involves the reaction of 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline with phosgene or a phosgene equivalent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The temperature is maintained at a low range to prevent decomposition of the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace leaving groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of N,N’-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea involves the inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Sorafenib: Another kinase inhibitor with a similar structure and function.

    Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.

    Erlotinib: Inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase.

Uniqueness

N,N’-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea is unique due to its specific molecular structure, which allows it to selectively inhibit certain kinases. This selectivity makes it a valuable tool in targeted cancer therapy and research .

Properties

IUPAC Name

N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O5/c1-28-25(34)23-15-21(11-13-30-23)37-19-7-3-17(4-8-19)32-27(36)33-18-5-9-20(10-6-18)38-22-12-14-31-24(16-22)26(35)29-2/h3-16H,1-2H3,(H,28,34)(H,29,35)(H2,32,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRMYJDVQDNOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=CC(=NC=C4)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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